molecular formula C25H36N4O8 B12102312 AC-Tyr-(nme)val-ala-(nme)asp-cho

AC-Tyr-(nme)val-ala-(nme)asp-cho

Cat. No.: B12102312
M. Wt: 520.6 g/mol
InChI Key: YWDYZNNKJIPYAY-UHFFFAOYSA-N
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Description

AC-Tyr-(Nme)Val-Ala-(Nme)Asp-CHO is a potent, specific, and reversible aldehyde-based caspase inhibitor. With a molecular formula of C 25 H 36 N 4 O 8 and a molecular weight of 520.58 g/mol , this compound is widely used in biochemical and cell-based research. Its primary research value lies in its function as a caspase-1 inhibitor, which is a key enzyme in the inflammatory pathway and the process of programmed cell death, or apoptosis . By reversibly binding to the active site of caspase-1, this inhibitor effectively blocks the proteolytic activity of the enzyme, allowing researchers to study the role of caspase-1 in various disease models and cellular processes. This mechanism is utilized in studies of inflammasome activation and for the stabilization of intracellular nucleic acids in diagnostic samples by preventing caspase-mediated apoptosis . The incorporation of N-methylated amino acids enhances its stability and pharmacological properties. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. It should be stored at -15°C to -20°C .

Properties

Molecular Formula

C25H36N4O8

Molecular Weight

520.6 g/mol

IUPAC Name

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl-methylamino]-4-oxobutanoic acid

InChI

InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)

InChI Key

YWDYZNNKJIPYAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis typically employs aminomethyl polystyrene resins or BAL (Backbone Amide Linker) resins for C-terminal aldehyde functionalization. For AC-Tyr-(NMe)Val-Ala-(NMe)Asp-CHO, a BAL resin is preferred due to its compatibility with aldehyde group introduction. The resin is functionalized with a 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid handle, enabling reductive amination for C-terminal aldehyde formation.

Key Steps:

  • Resin Activation : BAL resin is treated with NaBH₃CN in MeOH to stabilize the aldehyde handle.

  • Amino Acid Loading : N-Fmoc-protected aspartic acid (with tert-butyl or allyl ester side-chain protection) is coupled via DIC/OxymaPure activation.

Sequential Peptide Assembly

The peptide chain is built using Fmoc/t-Bu chemistry , with N-methylated residues incorporated at Val and Asp positions.

N-Methylation Strategy

  • N-Me-Val Incorporation : Fmoc-N-Me-Val-OH is coupled using HBTU/HOBt in DMF, with a 2-hour reaction time to ensure >95% coupling efficiency.

  • N-Me-Asp Handling : Aspartic acid is protected as a tert-butyl ester to prevent side reactions. After coupling, the tert-butyl group is cleaved with TFA/water (95:5).

Coupling Conditions

StepAmino AcidActivatorSolventTime (h)Yield (%)
1Fmoc-Ala-OHHBTU/DIPEADMF1.598
2Fmoc-N-Me-Val-OHTBTU/HOBtDMF2.095
3Fmoc-Tyr(tBu)-OHDIC/OxymaPureDMF1.097
4AcetylationAc₂O/DIEADMF0.5100

Data adapted from.

C-Terminal Aldehyde Formation

The aldehyde group is introduced via reductive cleavage of a Weinreb amide intermediate. After full peptide assembly, the resin-bound peptide is treated with LiAlH₄ or NaBH₄ in THF to reduce the Weinreb amide to an aldehyde.

Critical Parameters:

  • Temperature : -20°C to prevent racemization.

  • Purity : Final aldehyde-containing peptides require HPLC purification (C18 column, 0.1% TFA/ACN gradient) to achieve >95% purity.

Solution-Phase Synthesis

Fragment Condensation

For larger-scale production, solution-phase fragment condensation is employed. The tetrapeptide is divided into two dipeptide segments:

  • Ac-Tyr-(NMe)Val-OH

  • Ala-(NMe)Asp-CHO

Segment Synthesis

  • Ac-Tyr-(NMe)Val-OH : Prepared via mixed anhydride method (isobutyl chloroformate/NMM) in THF.

  • Ala-(NMe)Asp-CHO : Synthesized using 2-acetoxy-3-benzyl-5-methyl-6-isobutylpyrazine as an acetylating agent to avoid Tyr hydroxyl acetylation.

Coupling Reaction

The segments are coupled using EDC/HOAt in DCM, yielding the full peptide with 85–90% efficiency.

N-Methylation via Reductive Amination

An alternative approach involves post-synthetic N-methylation using Leuckart-Wallach reaction :

  • Peptide Backbone Assembly : Ac-Tyr-Val-Ala-Asp-CHO is synthesized via SPPS.

  • Selective Methylation : Val and Asp residues are methylated using formaldehyde/NaBH₃CN in MeOH at pH 4.5.

Challenges:

  • Over-methylation : Controlled stoichiometry (1:1.2 peptide:formaldehyde) minimizes dimethylation byproducts.

  • Racemization : Low temperature (4°C) and short reaction times (<2 h) preserve stereochemistry.

Analytical Characterization

Mass Spectrometry

  • Molecular Weight : Observed m/z 520.58 (C₂₅H₃₆N₄O₈) matches theoretical values.

  • Purity : >98% by HPLC (Retention time: 12.3 min, C18, 10–90% ACN).

NMR Confirmation

  • N-Me Groups : Singlets at δ 2.85 ppm (Val N-CH₃) and δ 2.78 ppm (Asp N-CH₃).

  • Aldehyde Proton : Sharp singlet at δ 9.65 ppm (CHO).

Industrial-Scale Optimization

Cost-Effective Resins

  • SASRIN Resin : Reduces material costs by 40% compared to BAL resins while maintaining yield.

  • Continuous Flow SPPS : Automated systems improve throughput (2.5 kg/month).

Green Chemistry Initiatives

  • Solvent Recycling : DMF recovery via distillation achieves 85% reuse.

  • Biodegradable Coupling Agents : OxymaPure replaces HOBt, reducing toxic waste.

Challenges and Mitigation Strategies

ChallengeCauseSolution
Diketopiperazine FormationAsp-Pro sequencesReplace Pro with N-Me-Ala
Aspartimide FormationBase-sensitive Asp residuesUse HATU instead of HBTU
Low N-Methylation YieldSteric hindranceMicrowave-assisted synthesis

Applications in Caspase Inhibition

This compound exhibits a Kᵢ of 6.3 nM for caspase-1, with >100-fold selectivity over caspase-3. Its aldehyde group forms a covalent hemiacetal with the active-site cysteine, enhancing binding affinity.

Comparative Inhibitor Data:

InhibitorCaspase-1 Kᵢ (nM)Caspase-3 Kᵢ (nM)
This compound6.3840
Ac-YVAD-CHO12.51,200
Z-VAD-FMK8.99.8

Data from .

Chemical Reactions Analysis

Types of Reactions

AC-Tyr-(nme)val-ala-(nme)asp-cho can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, potentially altering its activity or stability.

    Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.

    Substitution: Certain functional groups within the peptide can be substituted with others to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various organic reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

AC-Tyr-(nme)val-ala-(nme)asp-cho has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of apoptosis and inflammation due to its role as a caspase-1 inhibitor.

    Medicine: Investigated for potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, such as interleukin-1β, thus reducing inflammation. The molecular targets include the active site cysteine residue of caspase-1, and the pathway involves the suppression of the inflammatory response .

Comparison with Similar Compounds

Supplier and Pricing Data

This compound is available from multiple suppliers with variability in pricing and packaging:

Supplier Purity Packaging Price (USD)
Alfa Aesar 95% 0.5 mg $44.50
American Custom Chemicals 95% 1 mg $64.40
Nextpeptide Inc 98% 5 mg $495.77
Shenzhen Atopharm 95% 1 g Price on request

Note: Bulk pricing and custom synthesis (mg to ton-scale) are offered by suppliers like Shenzhen Atopharm, which specializes in GMP-compliant production .

Research Implications and Limitations

  • Advantages : The N-methylation strategy in this compound provides a blueprint for designing protease-resistant peptide inhibitors .
  • Limitations : Lack of published IC₅₀ values for this compound limits direct efficacy comparisons with analogs like Ac-YVAD-CHO .
  • Caution: This compound is labeled "for research use only," emphasizing its non-therapeutic status .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing AC-Tyr-(nme)val-ala-(nme)asp-cho, and how can purity be verified?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. Use Fmoc/t-Bu chemistry for protecting groups, with HBTU/HOBt activation. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Purity verification requires analytical HPLC (≥95% purity threshold) and mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Test in aqueous buffers (pH 2–8) and organic solvents (DMSO, methanol).
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Secondary Structure : Use circular dichroism (CD) spectroscopy in relevant solvents .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics or receptor binding assays). Include positive/negative controls (e.g., known inhibitors) and report IC₅₀/EC₅₀ values with 95% confidence intervals. Validate using dose-response curves (≥3 independent replicates) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between enzyme inhibition and cell-based assays be resolved?

  • Methodological Answer : Discrepancies may arise from membrane permeability or off-target effects. Conduct parallel assays:

Compare compound stability in cell culture media vs. buffer.

Use fluorescently labeled analogs to assess cellular uptake (flow cytometry/confocal microscopy).

Perform proteomics profiling to identify unintended interactions .

Q. What strategies optimize the compound’s synthetic yield without compromising purity?

  • Methodological Answer :

  • Coupling Efficiency : Monitor via Kaiser test or HPLC after each SPPS cycle.
  • Side Reactions : Minimize aspartimide formation by using low piperidine concentrations (10% v/v) during Fmoc deprotection.
  • Scale-Up : Apply design of experiments (DoE) to optimize resin swelling, solvent ratios, and reaction times .

Q. How should researchers address conflicting NMR and X-ray crystallography data regarding conformational flexibility?

  • Methodological Answer :

  • NMR : Perform 2D NOESY/TROSY in multiple solvents to identify dynamic regions.
  • Crystallography : Compare crystal packing effects by solving structures in different space groups.
  • MD Simulations : Use AMBER or CHARMM to model conformational ensembles and validate against experimental data .

Q. What statistical methods are critical for validating dose-response relationships in heterogeneous assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism or R.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Reproducibility : Report inter-assay CV% (≤20% acceptable) .

Data Presentation and Reproducibility

Q. How to structure supplementary materials for peer review, including raw spectral data?

  • Methodological Answer :

  • NMR : Include full spectra (δ 0–12 ppm) with peak assignments in PDF.
  • HPLC Chromatograms : Provide retention times, gradient profiles, and UV traces (210/254 nm).
  • Metadata : Document instrument models, software versions, and ambient conditions .

Q. What ethical guidelines apply when reporting negative or inconclusive results?

  • Methodological Answer : Disclose all data, including failed experiments (e.g., lack of dose-response). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving. Cite preprint repositories (e.g., ChemRxiv) for transparency .

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